(4-Chlorophenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves the reaction of 4-chlorobenzoyl chloride with 4-[2-(pyridin-4-yl)ethyl]piperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzoyl)piperazine: A simpler derivative with similar structural features.
4-[2-(Pyridin-4-yl)ethyl]piperazine: Another related compound with a pyridine ring.
N-Benzylpiperazine: A well-known piperazine derivative with stimulant properties.
Uniqueness
1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to the presence of both a chlorobenzoyl group and a pyridine ring, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C18H20ClN3O |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20ClN3O/c19-17-3-1-16(2-4-17)18(23)22-13-11-21(12-14-22)10-7-15-5-8-20-9-6-15/h1-6,8-9H,7,10-14H2 |
InChI Key |
FJIJSEUXOHJXIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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